Cas no 2229608-61-9 (1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one)

1-4-Methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one is a specialized organic compound featuring a thiazole core substituted with a piperidine moiety and a methyl ketone functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The piperidine ring enhances solubility and bioavailability, while the thiazole scaffold contributes to its potential biological activity. The compound’s well-defined stereochemistry and stability under standard conditions facilitate its use in complex synthetic pathways. Its versatility allows for further functionalization, enabling applications in drug discovery and material science. Strict quality control ensures high purity, making it suitable for research and industrial-scale processes.
1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one structure
2229608-61-9 structure
Product Name:1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one
CAS No:2229608-61-9
MF:C12H18N2OS
MW:238.349121570587
CID:6008647
PubChem ID:165669397
Update Time:2025-05-24

1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one
    • EN300-1752717
    • 2229608-61-9
    • 1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
    • Inchi: 1S/C12H18N2OS/c1-9(15)8-11-10(2)13-12(16-11)14-6-4-3-5-7-14/h3-8H2,1-2H3
    • InChI Key: NMTGXFUQEDEPSQ-UHFFFAOYSA-N
    • SMILES: S1C(CC(C)=O)=C(C)N=C1N1CCCCC1

Computed Properties

  • Exact Mass: 238.11398438g/mol
  • Monoisotopic Mass: 238.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 61.4Ų

1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1752717-1g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
1g
$1299.0 2023-09-20
Enamine
EN300-1752717-5g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
5g
$3770.0 2023-09-20
Enamine
EN300-1752717-10g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
10g
$5590.0 2023-09-20
Enamine
EN300-1752717-0.05g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
0.05g
$1091.0 2023-09-20
Enamine
EN300-1752717-0.1g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
0.1g
$1144.0 2023-09-20
Enamine
EN300-1752717-0.25g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
0.25g
$1196.0 2023-09-20
Enamine
EN300-1752717-0.5g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
0.5g
$1247.0 2023-09-20
Enamine
EN300-1752717-1.0g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
1g
$1299.0 2023-06-03
Enamine
EN300-1752717-2.5g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
2.5g
$2548.0 2023-09-20
Enamine
EN300-1752717-5.0g
1-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-2-one
2229608-61-9
5g
$3770.0 2023-06-03

Additional information on 1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-one

Introduction to 1-(4-Methyl-2-(Piperidin-1-yl)-1,3-Thiazol-5-yl)Propan-2-one (CAS No. 2229608-61-9)

The compound 1-(4-Methyl-2-(Piperidin-1-yl)-1,3-Thiazol-5-yl)Propan-2-one, identified by the CAS registry number 2229608-61-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. Thiazoles are widely studied due to their potential applications in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents.

Key Features of 1-(4-Methyl-2-(Piperidin-1-yl)-1,3-Thiazol-5-yl)Propan-2-one

The structure of this compound is characterized by a thiazole ring substituted with a piperidine group at position 2 and a methyl group at position 4. The propanone group attached to the thiazole ring at position 5 adds further complexity to its structure. This combination of functional groups makes it a versatile molecule with potential for various chemical reactions and biological activities.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry. For instance, researchers have explored the anti-inflammatory properties of similar compounds by evaluating their ability to inhibit cyclooxygenase (COX) enzymes. The presence of the piperidine group in this compound may enhance its bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.

Synthesis and Applications

The synthesis of 1-(4-Methyl-2-(Piperidin-1-yl)-1,3-Thiazol-5-yl)Propan-2-one involves a series of carefully designed organic reactions. Typically, the thiazole ring is formed through a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent substitution reactions introduce the methyl and piperidine groups at specific positions on the ring. The final step involves the attachment of the propanone group to complete the molecule's structure.

In terms of applications, this compound has shown potential in several areas. Its thiazole core is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. Recent research has focused on its role as a modulator of ion channels, which could be relevant in treating neurological disorders such as epilepsy or chronic pain conditions.

Additionally, the compound's propanone group may contribute to its lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets. This property is particularly valuable in drug design, where membrane permeability is crucial for efficacy.

Safety and Handling

While handling this compound, it is essential to follow standard laboratory safety protocols. Proper ventilation should be ensured due to its potential volatility. Gloves and protective eyewear should be worn to minimize direct contact with skin or eyes. In case of exposure or accidental ingestion, immediate medical attention should be sought.

Storage conditions should include keeping the compound in a cool, dry place away from light to prevent degradation. It should be stored in tightly sealed containers to maintain its stability over time.

Conclusion

In summary, 1-(4-Methyl-2-(Piperidin

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd